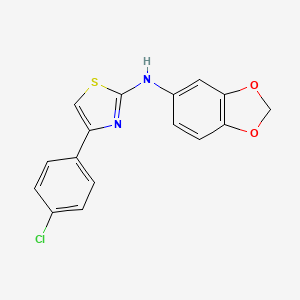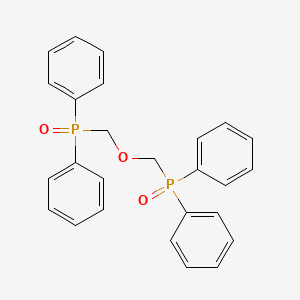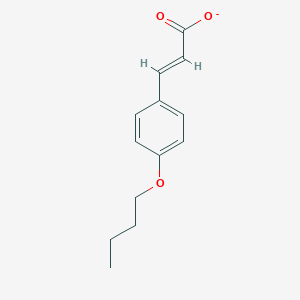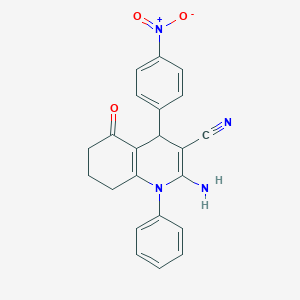![molecular formula C23H21NO3S B11100439 ethyl 5-hydroxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-benzo[g]indole-3-carboxylate](/img/structure/B11100439.png)
ethyl 5-hydroxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-benzo[g]indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl 5-hydroxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-benzo[g]indole-3-carboxylate” is a complex organic compound with the following chemical formula: C₁₉H₁₈BrNO₃S. It belongs to the indole class of compounds and contains a fused benzene and indole ring system. Let’s break down its structure:
Indole Ring: The core structure consists of an indole ring, which is a bicyclic aromatic system composed of a six-membered benzene ring fused to a five-membered pyrrole ring.
Functional Groups:
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps. One common synthetic route includes the following reactions:
Fischer Indole Synthesis:
Industrial Production Methods:
The industrial production of “ethyl 5-hydroxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-benzo[g]indole-3-carboxylate” may involve modifications of the synthetic route to optimize yield, scalability, and cost-effectiveness.
Chemical Reactions Analysis
This compound can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions could modify the hydroxyl group or other functional groups.
Substitution: Substitution reactions may occur at different positions, affecting the phenylsulfanyl group or the ester moiety.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example, oxidizing agents (such as KMnO₄) or reducing agents (such as LiAlH₄) may be employed.
Scientific Research Applications
This compound has diverse applications:
Medicine: It might exhibit pharmacological properties, making it relevant for drug discovery.
Chemical Biology: Researchers study its interactions with biological targets.
Industry: It could serve as a precursor for other compounds.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely involves interactions with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, researchers often compare its structure, properties, and biological activities with related indole derivatives.
Properties
Molecular Formula |
C23H21NO3S |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
ethyl 5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)benzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C23H21NO3S/c1-3-27-23(26)21-18-13-20(25)16-11-7-8-12-17(16)22(18)24(2)19(21)14-28-15-9-5-4-6-10-15/h4-13,25H,3,14H2,1-2H3 |
InChI Key |
HTUVKIKYFLGCJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)O)C)CSC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-N-(4-bromophenyl)-3-{2-[(2-fluorophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11100361.png)

![(5E)-3-(3,4-dichlorophenyl)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11100384.png)
![N-(2,4-dimethylphenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11100389.png)
![dibutyl[5-chloro-2-(imino-kappaN)-N-phenylpyridine-1(2H)-carboxamidato-kappaN~1~]boron](/img/structure/B11100393.png)
![Methyl 6'-amino-5'-cyano-2',5-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11100398.png)



![N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B11100425.png)

![2-Amino-4-(4-chlorophenyl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11100432.png)

![N-[2-(benzylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide](/img/structure/B11100438.png)
